

2-Chloroanisole chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on **2-Chloroanisole**: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **2-chloroanisole**, tailored for researchers, scientists, and professionals in drug development. It includes detailed information on its molecular structure, established synthesis protocols, and quantitative data, presented in a clear and accessible format.

Chemical Structure of 2-Chloroanisole

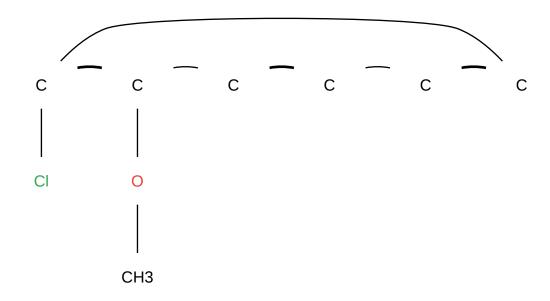
2-Chloroanisole, also known as 1-chloro-2-methoxybenzene, is an aromatic organic compound.[1] It consists of a benzene ring substituted with a chlorine atom and a methoxy group (-OCH₃) at adjacent (ortho) positions. This substitution pattern is key to its chemical properties and reactivity.

Key Identifiers and Properties:

- IUPAC Name: 1-chloro-2-methoxybenzene[1][2][3]
- Synonyms: o-Chloroanisole, ortho-chloroanisole, 2-chlorophenyl methyl ether[1][2]
- CAS Number: 766-51-8[1][2][4][5][6]
- Molecular Formula: C₇H₇ClO[1][2][4][5][6]
- Molecular Weight: 142.58 g/mol [1][4][5][6]



The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the aromatic ring influences its reactivity in electrophilic and nucleophilic substitution reactions.



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Figure 1: Chemical structure of **2-Chloroanisole**.

Synthesis of 2-Chloroanisole

The most prevalent and historically significant method for synthesizing **2-chloroanisole** is through the Williamson ether synthesis.[7][8] This method involves the methylation of 2-chlorophenol. Alternative, though less common, laboratory and industrial syntheses have also been reported, such as the reaction of o-dichlorobenzene with sodium methoxide.[9]

Williamson Ether Synthesis from 2-Chlorophenol

This classic SN2 reaction involves the deprotonation of 2-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate.[8][10][11][12]

Reaction Scheme: 2-Cl-C₆H₄OH + CH₃OSO₃CH₃ + NaOH → 2-Cl-C₆H₄OCH₃ + Na(CH₃SO₄) + H₂O



This method is widely used due to its high efficiency and the ready availability of the starting materials.[8]

Synthesis from o-Dichlorobenzene

Another reported synthetic route involves the reaction of o-dichlorobenzene with a sodium methoxide solution in the presence of a copper salt catalyst, such as cuprous bromide (CuBr). [9] This nucleophilic aromatic substitution reaction typically requires higher temperatures.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for the primary synthesis method of **2-chloroanisole**.

Starting Material	Methyla ting Agent	Base	Solvent(s)	Temper ature (°C)	Time (h)	Yield (%)	Referen ce
2- Chloroph enol	Dimethyl sulfate	Sodium hydroxid e	Water, Benzene	10°C then boil	4	91.5	[10]
o- Dichlorob enzene	Sodium methoxid e	-	N,N- dimethylf ormamid e	135 (reflux)	20	75.6	[9]

Experimental Protocols

Detailed Protocol for Williamson Ether Synthesis of 2-Chloroanisole

The following protocol is based on a reported synthesis with a high yield.[10]

Materials:

• 2-Chlorophenol (193 g)

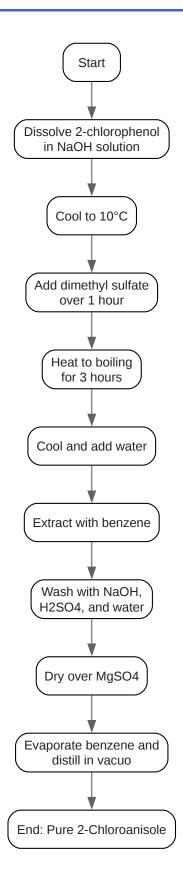


- Sodium hydroxide (60 g)
- Dimethyl sulfate (190 g)
- Water (500 ml + 300 ml)
- Benzene (2 x 200 ml)
- 1N Sodium hydroxide solution (2 x 100 ml)
- 10% Sulfuric acid (50 ml)
- Magnesium sulfate

Procedure:

- Preparation of the Phenoxide: Dissolve 193 grams of 2-chlorophenol in a solution of 60 grams of sodium hydroxide in 500 milliliters of water.
- Methylation: Cool the solution to approximately 10°C. Over a period of 1 hour, add 190 grams of dimethyl sulfate to the solution while maintaining the temperature.
- Reaction: After the addition is complete, heat the resulting mixture to a boil and maintain this temperature for 3 hours.
- Workup: Cool the reaction mixture and add 300 milliliters of water. An oily layer of 2chloroanisole will form.
- Extraction: Separate the oil and extract the aqueous layer with two 200 milliliter portions of benzene.
- Washing: Combine the benzene extracts with the separated oil. Wash the combined organic
 phase with two 100 milliliter portions of 1N sodium hydroxide, followed by 50 milliliters of
 10% sulfuric acid, and finally with two 100 milliliter portions of water.
- Drying and Purification: Dry the organic product over magnesium sulfate. Evaporate the benzene solvent and distill the residue in vacuo to yield pure 2-chloroanisole. The product is reported to boil at 59°-60° C./1.0 Torr.[10]





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Figure 2: Synthesis workflow for **2-Chloroanisole**.



Conclusion

This guide has detailed the chemical structure of **2-chloroanisole** and provided a comprehensive overview of its synthesis, with a focus on the high-yield Williamson ether synthesis from 2-chlorophenol. The provided data and experimental protocol offer a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

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- To cite this document: BenchChem. [2-Chloroanisole chemical structure and synthesis].
 BenchChem, [2025]. [Online PDF]. Available at:
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